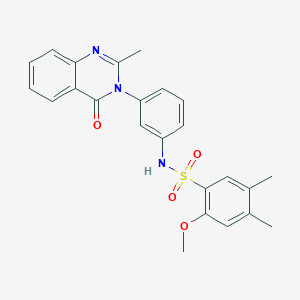

2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound featuring aromatic rings, nitrogen, sulfur, oxygen, and methyl groups

準備方法

Synthetic routes and reaction conditions

Synthesis of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride: : This precursor can be prepared by sulfonylating 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid, followed by purification.

Preparation of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamine: : This compound can be synthesized through a sequence involving nitration, reduction, and cyclization of appropriately substituted anilines and benzoic acid derivatives.

Formation of the target compound: : Combining 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamine under basic conditions yields the final product.

Industrial production methods: : Scaled-up production would involve optimizing the above synthetic route for yield, purity, and cost-efficiency, often utilizing automated and continuous flow reactors to maintain consistent conditions.

化学反応の分析

Types of reactions

Oxidation: : The presence of methoxy and methyl groups on the aromatic rings allows for potential oxidative transformations using reagents like potassium permanganate or chromic acid.

Reduction: : The quinazolinone moiety might be reduced under hydrogenation conditions.

Substitution: : The sulfonamide and methoxy groups can act as leaving groups in nucleophilic substitution reactions under suitable conditions.

Common reagents and conditions

Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.

Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Halogenated reagents in the presence of strong bases or acids.

Major products formed

Oxidation: : Formation of carboxylic acids from methyl groups.

Reduction: : Formation of alcohols or amines from the corresponding carbonyl or nitro groups.

Substitution: : Varied depending on the substituents involved but could result in a range of functionalized aromatics.

科学的研究の応用

2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has applications in various research domains:

Chemistry: : Used as a building block in organic synthesis, especially in creating complex, multi-functional molecules.

Biology: : Could serve as a probe or reagent in studying biochemical pathways.

Medicine: : Potential pharmaceutical applications owing to its structural similarities with bioactive molecules.

Industry: : Potential use in materials science for developing novel polymers or advanced materials.

作用機序

The precise mechanism of action would depend on the specific application. Generally, it could interact with biological molecules via:

Molecular targets: : Proteins, enzymes, or nucleic acids.

Pathways involved: : Could modulate biochemical pathways by acting as an inhibitor or activator.

類似化合物との比較

When compared with compounds like 2-methoxy-4,5-dimethyl-N-(3-(quinazolin-3(4H)-yl)phenyl)benzenesulfonamide or 2-methoxy-4,5-dimethyl-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, the target compound's unique structure, including the specific arrangement of methoxy, methyl, and sulfonamide groups, imparts distinct chemical properties and biological activities.

List of similar compounds

2-methoxy-4,5-dimethyl-N-(3-(quinazolin-3(4H)-yl)phenyl)benzenesulfonamide.

2-methoxy-4,5-dimethyl-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide.

This article provides a comprehensive overview of 2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, from its synthesis to its scientific applications

生物活性

2-Methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a sulfonamide group, a quinazolinone moiety, and methoxy groups, which are known to contribute to various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O4S, with a molecular weight of 449.5 g/mol. The structural features include:

- Sulfonamide Group : Known for its ability to inhibit enzymes.

- Quinazolinone Moiety : Associated with various pharmacological activities.

- Methoxy Groups : Enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition. The quinazolinone structure may interact with DNA or proteins, affecting their functionality. The methoxy groups improve the compound's solubility and facilitate its interaction with biological targets.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 4.69 µM to 156.47 µM against different bacterial strains .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of quinazolinone derivatives. For example, certain analogs have been shown to mitigate oxidative stress in cellular models, indicating a protective effect against oxidative damage .

Research Findings and Case Studies

A study focusing on structurally diverse quinazolines reported that compounds similar to the target molecule exhibited notable acetylcholinesterase (AChE) inhibitory activity, which is crucial for neuroprotective applications. The most active compound in this study showed a median lethal dose (LD50) of 300 mg/kg in acute toxicity tests, suggesting a favorable safety profile .

特性

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-15-12-22(31-4)23(13-16(15)2)32(29,30)26-18-8-7-9-19(14-18)27-17(3)25-21-11-6-5-10-20(21)24(27)28/h5-14,26H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROBABMBXZJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。